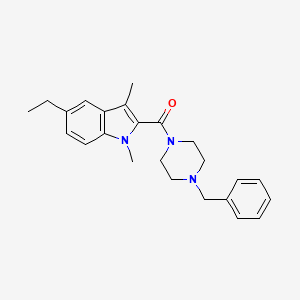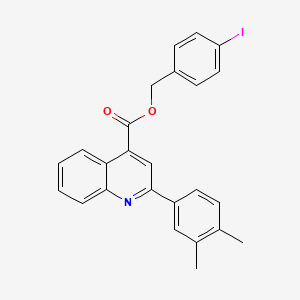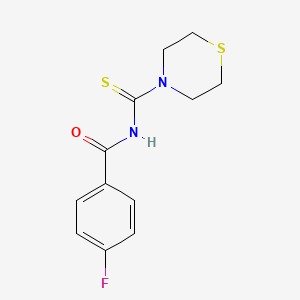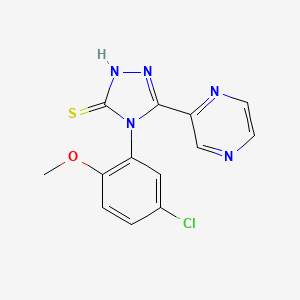
(4-benzylpiperazin-1-yl)(5-ethyl-1,3-dimethyl-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining a benzylic piperazine moiety with an indole core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The benzylic piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a benzylic halide under basic conditions.
Coupling of the Indole and Piperazine Fragments: The final step involves coupling the indole core with the benzylic piperazine moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl halides in the presence of a base.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole core.
Reduced Derivatives: Reduced forms of the indole core and piperazine moiety.
Substituted Derivatives: Substituted derivatives of the benzylic piperazine moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
(4-BENZYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: A structurally similar compound with a pyrazole core instead of an indole core.
(4-BENZYLPIPERAZINO)(5-FLUORO-3-PHENYL-1H-INDOL-2-YL)METHANONE: A derivative with a fluorine substitution on the indole core.
Uniqueness:
Structural Features: The combination of a benzylic piperazine moiety with an indole core is unique and contributes to its distinct biological activities.
Biological Activities: The specific substitution pattern on the indole core and the presence of the benzylic piperazine moiety enhance its potential as a bioactive compound.
Properties
Molecular Formula |
C24H29N3O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethyl-1,3-dimethylindol-2-yl)methanone |
InChI |
InChI=1S/C24H29N3O/c1-4-19-10-11-22-21(16-19)18(2)23(25(22)3)24(28)27-14-12-26(13-15-27)17-20-8-6-5-7-9-20/h5-11,16H,4,12-15,17H2,1-3H3 |
InChI Key |
HUMFGHFFEUTPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B10864148.png)


![6-Amino-4-{3-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864180.png)
![3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one](/img/structure/B10864183.png)
![10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864185.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-(naphthalen-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864194.png)
![2-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B10864195.png)
![4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10864203.png)
![4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10864208.png)

![3,3,11-trimethyl-10-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864232.png)
![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)
